5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMDKKFZSITMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-imidazole. One common method is the reaction of 1-ethyl-1H-imidazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the imidazole ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Organic Synthesis
5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block in creating complex molecules .
| Application | Description |
|---|---|
| Intermediate for Synthesis | Used to synthesize pharmaceuticals and agrochemicals. |
| Nucleophilic Substitution | Reacts with nucleophiles such as amines and thiols. |
Biological Research
In biological contexts, this compound is utilized to study enzyme mechanisms and protein interactions. It acts as a precursor for synthesizing enzyme inhibitors and other bioactive molecules, contributing to advancements in biochemistry and molecular biology .
| Biological Application | Description |
|---|---|
| Enzyme Inhibitors | Development of inhibitors targeting specific enzymes. |
| Protein Modification | Used to modify biomolecules for structural studies. |
Pharmaceutical Development
The compound is explored for its potential therapeutic applications, particularly in developing antimicrobial and antifungal agents. Its derivatives are being investigated for effectiveness against various pathogens, highlighting its relevance in medicinal chemistry .
| Pharmaceutical Application | Description |
|---|---|
| Antimicrobial Agents | Investigated for activity against bacteria and fungi. |
| Therapeutic Compounds | Potential use in treating infections and diseases. |
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
| Industrial Application | Description |
|---|---|
| Specialty Chemicals | Used in the production of various chemical products. |
| Coatings & Polymers | Contributes to the formulation of durable materials. |
Case Study 1: Synthesis of Antimicrobial Agents
A recent study explored the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds demonstrated significant activity against resistant strains of bacteria, showcasing the compound's potential in pharmaceutical applications.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on using this compound to develop enzyme inhibitors targeting specific metabolic pathways in pathogens. The study revealed that derivatives formed from this compound exhibited high specificity and potency, indicating its utility in drug design.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. The imidazole ring can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The chloromethyl and ethyl groups on the imidazole ring define the compound’s reactivity and applications. Below is a comparative analysis with structurally related imidazole derivatives:
Key Observations :
- Substituent Effects : Bulky groups (e.g., benzyl in ) increase molecular weight and lipophilicity, while electron-withdrawing groups (e.g., nitro in ) modulate electronic properties.
- Reactivity : Chloromethyl groups (-CH₂Cl) are more reactive in nucleophilic substitutions than chloroethyl (-CH₂CH₂Cl) due to steric hindrance differences .
Functional Group Variations
Chloromethyl vs. Haloalkyl Groups
- 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl : The -CH₂Cl group facilitates alkylation reactions, making it valuable in synthesizing heterocyclic derivatives (e.g., indole-imidazole hybrids, as in ).
- 5-(2-Chloroethyl)-1H-imidazole HCl : The -CH₂CH₂Cl group may undergo β-hydride elimination, reducing stability compared to chloromethyl analogs .
Amino and Ester Derivatives
- Ethyl 5-amino-1H-imidazole-4-carboxylate HCl: Incorporates amino (-NH₂) and ester (-COOEt) groups, enabling participation in condensation reactions (e.g., peptide coupling) . This contrasts with the electrophilic chloromethyl group in the target compound.
Biological Activity
5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis pathways.
This compound has the following chemical characteristics:
- Molecular Formula : C6H8ClN2
- CAS Number : 497853-90-4
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that related compounds showed no significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . This suggests that while some imidazole derivatives are potent, this compound may not possess strong antimicrobial properties.
The mechanism through which imidazole compounds exert their biological effects often involves interference with essential microbial processes. For instance, imidazoles can inhibit enzymes critical for cell wall synthesis and function as inhibitors of nucleic acid synthesis. However, specific studies focusing on this compound's mechanism remain limited.
Synthesis and Derivatives
The synthesis of this compound typically involves the chloromethylation of ethylimidazole. Various synthetic routes have been explored to enhance its biological activity through structural modifications.
Synthetic Pathways
A common synthetic route includes:
- Formation of Ethylimidazole : Starting from imidazole and ethyl bromide.
- Chloromethylation : Using chloromethyl methyl ether or similar reagents to introduce the chloromethyl group.
Case Studies and Research Findings
Several studies have examined the biological activities of imidazole derivatives:
Q & A
Basic Research Question
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., δ 4.8–5.2 ppm for –CH₂Cl) .
- HPLC-MS : Detects trace impurities (e.g., over-oxidized byproducts) with a C18 column and 0.1% formic acid mobile phase .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
How can researchers address instability during storage or reaction conditions?
Advanced Research Question
The compound is hygroscopic and prone to hydrolysis. Mitigation strategies include:
- Storage : Argon-purged vials at –20°C, with desiccants (silica gel) .
- In situ derivatization : Immediate reaction after synthesis minimizes degradation.
- Stabilizers : Adding 1–2% Et₃N in solution suppresses HCl release .
Note : Periodic NMR validation is recommended for long-term storage batches .
What contradictory findings exist regarding its biological activity, and how can they be resolved?
Advanced Research Question
While some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), others observe inactivity due to:
- Assay variability : Differences in bacterial strain susceptibility or culture media pH .
- Derivative specificity : Activity often depends on substituents (e.g., 5-(aminomethyl) derivatives show enhanced potency) .
Resolution : Standardize assays (CLSI guidelines) and compare EC₅₀ values across derivatives .
How does the ethyl group at the 1-position influence reactivity compared to methyl analogs?
Basic Research Question
The ethyl group enhances steric hindrance , slowing nucleophilic attacks at the adjacent chloromethyl group. Comparative studies show:
- Reaction rates : Methyl analogs react 2–3× faster with piperidine due to reduced steric bulk .
- Solubility : Ethyl substitution improves solubility in non-polar solvents (e.g., toluene), aiding purification .
What are the applications in materials science, particularly in polymer or coordination chemistry?
Advanced Research Question
The chloromethyl group enables:
- Polymer cross-linking : Copolymerization with styrene yields imidazole-functionalized resins for ion exchange .
- Metal coordination : Acts as a ligand precursor; reaction with AgNO₃ forms Ag-imidazole complexes with luminescent properties .
How can computational modeling guide the design of derivatives with targeted properties?
Advanced Research Question
- DFT calculations : Predict nucleophilic susceptibility (Fukui indices) at the chloromethyl carbon .
- Molecular docking : Screens derivatives for binding affinity to targets (e.g., cytochrome P450 enzymes) .
Tool recommendation : Use Gaussian 16 for geometry optimization and AutoDock Vina for docking .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to avoid HCl vapor exposure .
- Spill management : Neutralize with NaHCO₃ and adsorb with vermiculite .
How can researchers validate synthetic pathways to minimize genotoxic impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
